(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine physical properties
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine physical properties
An In-Depth Technical Guide to the Physical Property Characterization of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Introduction: Bridging Structure and Function in Drug Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous scientific characterization. (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, identified by its CAS Number 351436-78-7, represents a class of secondary amines with potential applications stemming from its unique structural combination of a substituted benzyl group and a tetrahydrofuran moiety.[1][2][3] Understanding the fundamental physical properties of such a compound is not a mere academic exercise; it is a critical prerequisite for every subsequent stage of development, from synthesis and purification to formulation and preclinical assessment.
This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple data sheet. It provides a strategic framework for the experimental determination and interpretation of the key physical properties of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. We will explore the causality behind experimental choices, grounding our protocols in the principles of chemical structure and analytical integrity.
Core Molecular Identity
A precise understanding of the molecule's composition is the foundation for all physical property analysis.
| Identifier | Value | Source |
| CAS Number | 351436-78-7 | [1][3] |
| Molecular Formula | C₁₂H₁₆ClNO | [1][3] |
| Molecular Weight | 225.71 g/mol | [1][3] |
| Chemical Structure | Clc1ccc(cc1)CNCC1CCCO1 | [1] |
Part 1: Physical State and Appearance
Theoretical Prediction
The physical state of an organic compound at ambient temperature is governed by the strength of its intermolecular forces. For (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, we can make several predictions based on its structure:
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Hydrogen Bonding: As a secondary amine, it possesses one N-H bond, allowing it to act as a hydrogen bond donor and acceptor.[4] This capacity for hydrogen bonding suggests a higher boiling point than non-polar compounds of similar molecular weight.[4] However, the intermolecular hydrogen bonds in amines are generally weaker than those in alcohols due to the lower electronegativity of nitrogen compared to oxygen.[4]
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Molecular Weight and Size: With a molecular weight of 225.71 g/mol , it is not a small molecule. Lower aliphatic amines are often gases, while higher members (with more carbons) are liquids or solids.[5][6][7] Given its size and the presence of two cyclic structures, it is highly probable that this compound is a liquid (potentially an oil) or a low-melting solid at room temperature. A related compound, N-(4-chlorobenzyl)-N-methylamine, is reported as a yellow oil, lending support to this prediction.[8]
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Appearance: Pure amines are typically colorless.[4][5] However, they are susceptible to atmospheric oxidation, which can impart a yellow or brownish color over time, particularly for aromatic amines.[6][7]
Experimental Verification
The physical state is determined by simple visual observation of a pure sample at standard temperature and pressure (STP).
Protocol: Visual Inspection
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Obtain a small, purified sample of the compound in a clear glass vial.
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Place the vial against a white background to accurately assess the color.
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Observe the sample at room temperature (~20-25 °C). Note whether it is a mobile liquid, a viscous oil, a crystalline solid, or an amorphous solid.
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Record any characteristic odor. Lower molecular weight amines often have a fishy or ammoniacal smell.[4][6]
Part 2: Solubility Profile: A Key to Formulation and Bioavailability
Solubility is a critical parameter that influences everything from reaction work-up and purification to drug formulation and absorption. The presence of a basic nitrogen atom and a significant non-polar hydrocarbon backbone predicts a specific solubility pattern.
Predicted Solubility
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Water: The molecule has a large, hydrophobic hydrocarbon portion (chlorobenzyl and tetrahydrofuran rings). While the amine and ether oxygen can form hydrogen bonds with water, the overall insolubility of the hydrocarbon structure will likely dominate. Therefore, it is expected to be insoluble or, at best, sparingly soluble in water.[5][7]
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Organic Solvents: Due to its significant organic character, the compound should be readily soluble in common organic solvents like ethers, alcohols, and chlorinated solvents.[7]
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Aqueous Acid/Base: The lone pair of electrons on the nitrogen atom makes the amine basic. It will readily react with dilute aqueous acids (like 5% HCl) to form an ammonium salt.[9][10] This salt is ionic and therefore expected to be water-soluble. The compound should be insoluble in aqueous bases (like 5% NaOH) as no acid-base reaction would occur.[9][10]
Experimental Workflow for Solubility Characterization
This protocol provides a systematic approach to classifying the compound's solubility.[10][11]
Methodology:
-
Preparation: For each test, add approximately 25 mg of the compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[10]
-
Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible solid or separate liquid phase.
The logical flow of this process is crucial for efficient characterization.
Caption: Logical workflow for solubility classification.
Part 3: Thermal Properties: Melting and Boiling Points
Thermal transitions are definitive physical constants that provide a measure of purity and inform on handling, storage, and processing conditions.
Theoretical Considerations
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Melting Point: If the compound is a solid, the melting point will be the temperature at which it transitions to a liquid. A sharp melting point range (typically <1 °C) is indicative of high purity.
-
Boiling Point: If the compound is a liquid, its boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.[12][13] The presence of hydrogen bonding and a relatively high molecular weight suggest a high boiling point, likely well above 100 °C at atmospheric pressure.
Advanced Experimental Protocol: Differential Scanning Calorimetry (DSC)
For the modern research environment, DSC is the preferred method for determining melting points and other thermal events. It offers high precision, requires a small sample size (2-10 mg), and provides more information than traditional methods.[14][15]
Objective: To determine the melting point (Tm) and heat of fusion (ΔHm) of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Set the software to equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).[17]
-
Program a heating ramp at a controlled rate, typically 2-10 °C/min. A slower rate like 2 °C/min often yields better resolution for purity analysis.[16]
-
Set the end temperature well above the expected melting point (e.g., 200 °C).
-
-
Data Acquisition and Analysis:
-
Initiate the run. The instrument will plot the differential heat flow between the sample and the reference as a function of temperature.
-
An endothermic event (a downward peak in the 'exothermic down' convention) will be observed if the sample melts.[17]
-
The software is used to analyze this peak:
-
Onset Temperature: The extrapolated start of the melting peak is typically reported as the melting point.
-
Peak Temperature: The temperature at the peak's apex.
-
Heat of Fusion (ΔHm): Calculated from the integrated area of the melting peak.[17]
-
-
Caption: Experimental workflow for DSC analysis.
Conclusion
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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StudySmarter. (2023, October 20). Physical Properties of Amines. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). (4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Retrieved from [Link]
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Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]
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GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]
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Simon Fraser University. (n.d.). LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
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Ion, I. D., et al. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]
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- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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